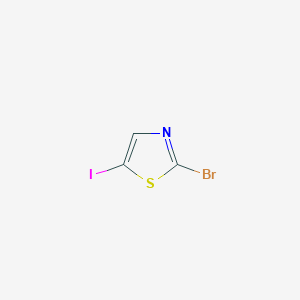

2-溴-5-碘噻唑

描述

Synthesis Analysis

The synthesis of 2-Bromo-5-iodothiazole and related compounds often involves halogenation reactions, starting from thiazole precursors. For instance, novel bromo-imidazo[4,5-b]pyridine derivatives were synthesized via a systematic approach that might be relevant for understanding the synthesis strategies of similar bromo- and iodo-thiazole compounds (Jabri et al., 2023). Additionally, a radical approach for synthesizing bromo- and iodomethyl-substituted tetrahydrofurans starting from thiazole derivatives indicates the versatility of halogenated thiazoles in synthetic chemistry (Hartung et al., 2003).

Molecular Structure Analysis

The molecular structure of halogenated thiazoles, including 2-Bromo-5-iodothiazole, can be elucidated using various spectroscopic and crystallographic techniques. The study by Jabri et al. (2023) utilized NMR spectroscopy and monocrystalline X-ray crystallography for structure confirmation, which are critical tools for molecular structure analysis of such compounds.

Chemical Reactions and Properties

Halogenated thiazoles undergo various chemical reactions, leveraging the reactive nature of the halogen atoms. These reactions include coupling reactions, nucleophilic substitutions, and halogen exchange, which are instrumental in further functionalizing the thiazole core for diverse applications. The synthesis and reactions of brominated 2-nitroimidazoles, although not directly related to 2-Bromo-5-iodothiazole, showcase the reactivity of halogenated heterocycles (Palmer & Denny, 1989).

科学研究应用

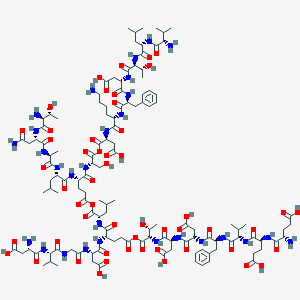

Thiazole ring system is ubiquitous in biologically active natural products and pharmaceutically important compounds . Representatives of well-known thiazole-containing natural products are antibiotics thiostrepton, GE2270A , and antitumor agent epothilone. Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .

Method of Application or Experimental Procedures

Due to the importance of the thiazole ring system in biologically active natural products and modern drug discovery, numerous methodologies have been developed for the synthesis of thiazole-containing compounds . These methods can be broadly classified into two categories: (1) thiazole synthesis per se; (2) functionalization and incorporation of existing thiazoles . Since there are a variety of thiazole building blocks either commercially available or readily prepared, the latter has attracted significant attention . Among various approaches to functionalize and incorporate the diazole ring system, metalation is most widely utilized .

Results or Outcomes Obtained

The power of these metalated reactions is amply demonstrated in the total synthesis of the thiazolyl peptide GE2270A . In this work, three of the six thiazoles (A, E, and F) are assembled through reactions of the appropriated metalated thiazoles . The methoxymethyl group attached to the D ring thiazole is introduced via lithiated thiazole . These metalated intermediates will be detailed in the following sections .

安全和危害

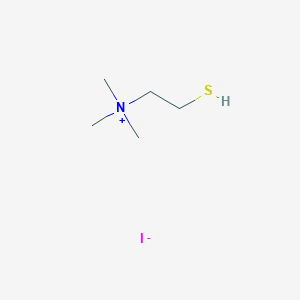

2-Bromo-5-iodothiazole is classified as a hazardous compound. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection. In case of contact with eyes or skin, rinse cautiously with water .

属性

IUPAC Name |

2-bromo-5-iodo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrINS/c4-3-6-1-2(5)7-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJCQTBRSKINNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrINS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546084 | |

| Record name | 2-Bromo-5-iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-iodothiazole | |

CAS RN |

108306-63-4 | |

| Record name | 2-Bromo-5-iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Formamide, [14C]](/img/structure/B8465.png)

![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)

![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)